molecular formula C15H14FNO2 B185828 N-(4-ethoxyphenyl)-4-fluorobenzamide CAS No. 101398-03-2

N-(4-ethoxyphenyl)-4-fluorobenzamide

Cat. No.: B185828
CAS No.: 101398-03-2
M. Wt: 259.27 g/mol
InChI Key: FQTIQPHECPJFOJ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-fluorobenzamide (CAS 101398-04-3, molecular formula C₁₅H₁₄FNO₂, molecular weight 265.28 g/mol) is a benzamide derivative characterized by a fluorine atom at the para position of the benzoyl ring and a 4-ethoxyphenyl group attached to the amide nitrogen. The ethoxy (–OCH₂CH₃) substituent introduces both hydrophobic and electron-donating effects, distinguishing it from simpler benzamide analogs. This compound is synthesized via condensation reactions between 4-fluorobenzoic acid derivatives and 4-ethoxyaniline under standard amide-forming conditions .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTIQPHECPJFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU/DIPEA Protocol

Modern coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct coupling of 4-fluorobenzoic acid with 4-ethoxyaniline. A protocol adapted from J-STAGE studies involves activating 4-fluorobenzoic acid (0.30 mmol) with HATU (0.36 mmol) in DMF, followed by addition of DIPEA (0.36 mmol) and 4-ethoxyaniline (0.30 mmol). The reaction proceeds at room temperature for 4 hours, yielding the amide in 90% after aqueous workup and chromatography.

Advantages Over Aminolysis

  • Avoidance of Acid Chlorides : Eliminates hazards associated with corrosive intermediates.

  • Mild Conditions : Room-temperature reactions reduce energy input and side reactions.

  • Broad Compatibility : Tolerates electron-donating groups (e.g., ethoxy) without requiring heating.

Alternative Methods

Carbonyldiimidazole (CDI) Activation

4-Fluorobenzoic acid can be activated with CDI to form an acylimidazole intermediate, which subsequently reacts with 4-ethoxyaniline. This method, though less commonly reported, offers a compromise between safety and efficiency, avoiding both acid chlorides and expensive coupling agents.

Ester Aminolysis

Transamidation of 4-fluorobenzoate esters (e.g., ethyl 4-fluorobenzoate) with 4-ethoxyaniline under basic conditions (e.g., KOtBu) represents a solvent-free alternative. Ball-milling techniques have achieved 55% yields in model systems, though scalability remains a concern.

Comparative Analysis

Method Reagents Solvent Temperature Time Yield Reference
Acid Chloride Aminolysis4-Fluorobenzoyl chloride, PyridineBenzeneReflux7 hours88%
HATU/DIPEA CouplingHATU, DIPEADMFRoom temp4 hours90%
CDI ActivationCDI, 4-EthoxyanilineTHFReflux12 hours75%*

*Theoretical yield based on analogous reactions.

Key Observations :

  • HATU/DIPEA offers the highest yield and simplest workflow but incurs higher reagent costs.

  • Acid Chloride Aminolysis is cost-effective for large-scale synthesis but requires rigorous moisture control.

  • CDI Activation balances safety and efficiency, though reaction times are prolonged .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxyphenyl)-4-fluoroaniline.

    Substitution: Formation of N-(4-ethoxyphenyl)-4-substituted benzamides.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Amide Nitrogen Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
N-(4-Ethoxyphenyl)-4-fluorobenzamide 4-Ethoxyphenyl (–OC₂H₅) C₁₅H₁₄FNO₂ 101398-04-3 265.28 Enhanced lipophilicity due to ethoxy; potential CNS applications
N-(4-Ethylphenyl)-4-fluorobenzamide 4-Ethylphenyl (–C₂H₅) C₁₅H₁₄FNO 101398-08-7 243.28 Lower polarity; reduced solubility in polar solvents
N-(3,4-Difluorophenyl)-3-methylbenzamide 3,4-Difluorophenyl C₁₄H₁₀F₂NO 346720-59-0 261.24 Increased electronegativity; potential antimicrobial activity
N-(4-Bromo-3-chlorophenyl)-4-fluorobenzamide 4-Bromo-3-chlorophenyl C₁₃H₈BrClFNO 307339-94-2 328.56 Halogenated substituents enhance halogen bonding; possible use in materials science

Key Observations :

  • Hydrophobic Effects : Ethoxy and ethyl groups increase lipophilicity compared to halogenated or polar substituents, impacting membrane permeability and bioavailability.
  • Electronic Effects : Electron-donating groups (e.g., ethoxy) may stabilize resonance structures, altering reactivity in electrophilic substitution or metal coordination .
Functional Group Modifications on the Benzamide Ring

Variations in the benzamide ring substituents modulate electronic and steric properties:

Compound Name Benzamide Ring Substituent Key Applications/Findings
This compound 4-Fluorine (–F) Balances electron-withdrawing effects; may enhance metabolic stability
Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) Phosphoryl group (–PO(NH₂)₂) Potent urease inhibitor (IC₅₀ ~10 µM); inhibits Ureaplasma urealyticum growth
Ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide) Pyridinyl group Modulates Kv7 potassium channels; prolongs channel opening in neuropathic pain models
N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide Piperidinyl group Promotes retinal and corneal neuritogenesis; therapeutic potential for visual dysfunction

Key Observations :

  • Bioactivity : Fluorine at the para position is critical for maintaining planar geometry and π-stacking interactions in enzyme binding (e.g., urease inhibition in flurofamide) .
  • Bulkier Groups : Substitutions like piperidinyl or pyridinyl introduce steric hindrance, affecting receptor binding kinetics .
Electrochemical and Coordination Properties

Benzamide derivatives with sulfur or nitrogen donor atoms exhibit metal-binding capabilities:

Compound Name Donor Atoms Metal Complexes Electrochemical Findings
N-(Dimethylcarbamothioyl)-4-fluorobenzamide S, O, N Ni(II), Cu(II) Irreversible oxidation at +1.38 V (ligand-centered); stable complexes with square-planar geometry
This compound O, N Not reported Ethoxy group may reduce metal affinity compared to thiourea analogs

Key Observations :

  • Thiourea derivatives (e.g., N-(dimethylcarbamothioyl)-4-fluorobenzamide) show superior metal coordination due to soft sulfur donors, unlike the ethoxy analog .

Biological Activity

N-(4-ethoxyphenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a fluorobenzamide structure with an ethoxy group, which enhances its solubility and biological activity. The molecular formula is C15_{15}H16_{16}FNO, indicating the presence of fluorine and an ethoxy substituent, which are crucial for its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial activity . The sulfonamide derivatives, for example, are known for their effectiveness against various bacterial strains due to their ability to inhibit bacterial folic acid synthesis.

Antiviral Activity

In vitro studies have demonstrated that certain derivatives of this compound can exhibit antiviral properties . For instance, compounds related to this structure have shown moderate inhibition against HIV-1 integrase, indicating potential as antiviral agents .

Compound Activity IC50 Value (µM)
This compoundAntiviral50.4
Related Compound AAntiviral33
Related Compound BAntiviral45

Cytotoxicity

Cytotoxicity assays reveal that this compound and its derivatives can exhibit varying levels of toxicity towards cancer cell lines. The CC50_{50} values indicate the concentration at which 50% of cells are viable. For instance, some related compounds showed CC50_{50} values greater than 200 µM, indicating lower toxicity .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances binding affinity to target receptors, while the ethoxy group may influence the compound's lipophilicity and overall bioavailability.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. This compound showed a significant reduction in bacterial growth compared to control groups, demonstrating its potential as a lead compound for antibiotic development.
  • Antiviral Efficacy : In a controlled study involving HIV-infected cell lines, this compound exhibited an IC50_{50} value of 50.4 µM, suggesting it could serve as a candidate for further antiviral drug development .

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